1-Cyclohexyl-2-buten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

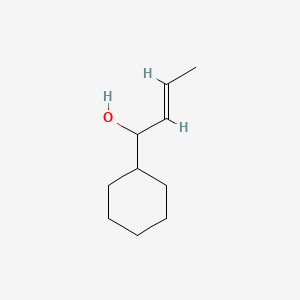

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79605-62-2 | |

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties, spectroscopic profile, synthesis, and reactivity of 1-Cyclohexyl-2-buten-1-ol. It is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Core Chemical Properties and Identifiers

This compound, a secondary allylic alcohol, is recognized for its utility as an intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring and a butenyl chain with a hydroxyl group at the allylic position, provides a versatile scaffold for further chemical modifications.

Physical and Chemical Data Summary

The quantitative properties of this compound are summarized in the table below. Data is compiled from established chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol | [1] |

| CAS Number | 79605-62-2 (for c,t isomer) | [1][2] |

| 18736-82-8 (unspecified stereochem) | [1][3] | |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

| Solubility | Soluble in alcohol; insoluble in water (Predicted) | [5] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 123 | [1] |

Spectroscopic Analysis

While complete, published spectra are not always readily available for specialized research chemicals, the expected spectroscopic features can be reliably predicted based on the molecular structure. Data is available in select databases for comparison.[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. Vinylic protons on the C=C double bond would resonate in the downfield region (~5.4-5.6 ppm). The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region, and the methyl group protons at the end of the butenyl chain would appear as a doublet.[7]

-

¹³C NMR: The carbon spectrum will display ten unique signals. The carbon attached to the hydroxyl group would be found in the 65-80 ppm range. The two sp² carbons of the double bond would appear between 120-140 ppm. The remaining signals would correspond to the carbons of the cyclohexyl ring and the terminal methyl group.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[2]

-

O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.[8]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and alkyl parts of the molecule will appear just below 3000 cm⁻¹.

-

C=C Stretch: A medium-intensity peak around 1650-1670 cm⁻¹ corresponds to the carbon-carbon double bond.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region indicates the C-O single bond of the secondary alcohol.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and fragmentation patterns.[2]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154) should be observable.

-

Key Fragments: Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 136. Alpha-cleavage (breaking the bond between the cyclohexyl ring and the carbinol carbon) is also a likely fragmentation route.[8]

Experimental Protocols

Synthesis via Grignard Reaction

A standard and effective method for synthesizing this compound is the reaction of a cyclohexyl Grignard reagent with an α,β-unsaturated aldehyde, such as crotonaldehyde. This protocol outlines a representative procedure.

Objective: To synthesize this compound via the 1,2-addition of cyclohexylmagnesium bromide to crotonaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Bromocyclohexane

-

Crotonaldehyde ((E)-but-2-enal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

-

Standard flame-dried glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings and a small crystal of iodine in a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the funnel to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.

-

Once initiated, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

-

After complete addition, stir the mixture for an additional 30-60 minutes to ensure full formation of cyclohexylmagnesium bromide.

-

-

Reaction with Crotonaldehyde:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C to favor 1,2-addition over 1,4-addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude alcohol via vacuum distillation or flash column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Pathways

As an allylic alcohol, this compound exhibits versatile reactivity, making it a valuable synthetic intermediate.[9]

-

Substitution Reactions: The hydroxyl group can be readily substituted. For example, reaction with HCl or HBr can convert it to the corresponding allylic halide.[9] The Mitsunobu reaction allows for stereochemical inversion of the alcohol by substituting the hydroxyl group with a nucleophile.[10]

-

Oxidation: The double bond can be epoxidized, often with high stereoselectivity directed by the neighboring hydroxyl group, particularly in metal-catalyzed systems (e.g., using vanadium-based catalysts).[11]

-

Amination: The alcohol can be directly converted to an allylic amine in the presence of specific catalysts, such as those based on iridium or palladium, which activate the C-O bond for nucleophilic attack.[12][13]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of the target compound as described in the experimental protocol.

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialty chemical for research and as a building block in organic synthesis.[3] The combination of a lipophilic cyclohexyl group, a reactive allylic alcohol, and defined stereochemistry makes it a candidate for constructing more complex molecules, including potential pharmaceutical agents. At present, there is limited publicly available data on its specific biological activities or direct applications in drug development pipelines.

Safety and Hazard Information

Safe handling of this compound is critical. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Avoid breathing vapors or mist.[16]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a tightly closed container in a cool, dry place.[16]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16]

References

- 1. This compound (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (c,t) [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. rbnainfo.com [rbnainfo.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 1-Cyclohexyl-2-buten-1-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identification

This compound is a secondary allylic alcohol. Its structure consists of a cyclohexyl ring attached to a butenol backbone at the hydroxyl-bearing carbon. The presence of a double bond in the butenyl chain and a chiral center at the carbinol carbon results in the existence of stereoisomers.

| Identifier | Value |

| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol |

| CAS Number | 79605-62-2 (for the E-isomer), 18736-82-8 (racemate)[1] |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [1] |

| SMILES | C/C=C/C(C1CCCCC1)O |

| InChI Key | WZIIBXRIIUAFOT-QHHAFSJGSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its allylic alcohol functionality and the nonpolar cyclohexyl group. While experimental data is limited, the following table summarizes computed and expected properties.

| Property | Value | Source |

| Boiling Point | 220.9 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.928 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.8 | |

| Appearance | Colorless to light yellow clear liquid (predicted) | |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a crotyl Grignard reagent to cyclohexanecarboxaldehyde.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Crotyl bromide (a mixture of 1-bromo-2-butene and 3-bromo-1-butene)

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. A solution of crotyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small iodine crystal. The remaining crotyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Cyclohexanecarboxaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals include those for the vinyl protons, the carbinol proton, the cyclohexyl protons, and the methyl protons. The coupling patterns and chemical shifts are diagnostic for the structure. |

| ¹³C NMR | PubChem lists ¹³C NMR data for this compound. Key signals would include those for the olefinic carbons, the carbinol carbon, and the carbons of the cyclohexyl ring. |

| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum.[2] A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. Absorptions corresponding to C=C stretching and C-H bonds are also expected. |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum.[2] The fragmentation pattern would be consistent with the molecular structure, likely showing a loss of water and fragmentation of the cyclohexyl and butenyl groups. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential applications.

References

An In-Depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-buten-1-ol is an allylic alcohol featuring a cyclohexyl moiety. Its chemical structure, containing a hydroxyl group adjacent to a double bond and a bulky cycloalkane, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of new chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactions.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research. The compound exists as different stereoisomers, which is reflected in the various CAS numbers assigned.

| Identifier | Value |

| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol |

| CAS Number | 79605-62-2 ((E)-isomer)[1] |

| 18736-82-8 (racemic, cis/trans mixture) | |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol [2] |

A summary of its computed physicochemical properties is provided below, offering insights into its behavior in various chemical and biological systems.

| Property | Value |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 154.135765193 Da |

| Monoisotopic Mass | 154.135765193 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 11 |

This data is computationally generated and sourced from PubChem.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectrum Type | Source |

| Infrared (IR) Spectrum | NIST WebBook[1] |

| Mass Spectrum (Electron Ionization) | NIST WebBook[1] |

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific research. The following protocols are based on established methodologies for similar compounds and can be adapted for this compound.

General Synthesis of Allylic Alcohols via Grignard Reaction

A common route to synthesize this compound is through the reaction of a Grignard reagent with an α,β-unsaturated aldehyde.

Materials:

-

Cyclohexylmagnesium bromide (Grignard reagent)

-

Crotonaldehyde (α,β-unsaturated aldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve crotonaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the crotonaldehyde solution dropwise to the stirred Grignard reagent under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Oxidation to the Corresponding Ketone

The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-Cyclohexyl-2-buten-1-one.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the oxidant byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Cyclohexyl-2-buten-1-one.[3]

Potential Applications and Reactions of Interest

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential areas of investigation. The cyclohexyl group can increase lipophilicity, a desirable trait in drug candidates for enhancing membrane permeability. Allylic alcohols are also versatile intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation and Kinetic Resolution

A significant application of allylic alcohols is in stereoselective reactions. The Sharpless asymmetric epoxidation allows for the enantioselective synthesis of epoxy alcohols. This reaction can also be employed for the kinetic resolution of a racemic mixture of an allylic alcohol. In a kinetic resolution, one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst, allowing for the separation of the enantiomers.

The workflow for a kinetic resolution of a racemic allylic alcohol like (±)-1-Cyclohexyl-2-buten-1-ol is depicted below.

This process is valuable for obtaining enantiomerically enriched compounds, which is critical in drug development as different enantiomers can have distinct pharmacological activities.

Natural Occurrence

Recent studies have identified this compound in plant extracts. For instance, it has been detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethanolic leaf extract of Oroxylum indicum.[4] The presence of this compound in natural sources opens avenues for phytochemical research and the exploration of its potential biological roles.

Conclusion

This compound is a versatile chemical entity with established synthetic utility and potential for further exploration in medicinal chemistry and materials science. This guide has provided foundational information on its properties and key experimental procedures. Further research into its biological activities and the development of stereoselective synthetic routes will undoubtedly expand its applications.

References

- 1. This compound (c,t) [webbook.nist.gov]

- 2. This compound (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-cyclohexyl-2-buten-1-ol, a chiral allylic alcohol with applications in organic synthesis. This document details the synthesis, stereoisomers, and spectroscopic characterization of this compound, presenting data in a structured format for clarity and comparison.

Introduction

This compound is a valuable chiral building block in organic synthesis. The presence of two stereocenters, one at the carbon bearing the hydroxyl group (C1) and the other at the double bond (C2-C3), gives rise to four possible stereoisomers. The control of the relative and absolute stereochemistry of this molecule is crucial for its application in the synthesis of complex target molecules, including natural products and pharmaceuticals.

Stereoisomers of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers. The relationship between the stereoisomers is depicted in the following diagram.

Caption: Stereoisomeric relationships of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic addition of a crotyl organometallic reagent to cyclohexanecarboxaldehyde. The stereochemical outcome of this reaction is highly dependent on the geometry of the crotyl reagent ((E) or (Z)) and the reaction conditions, including the metal counterion and the presence of Lewis acids.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound via the reaction of crotylmagnesium bromide with cyclohexanecarboxaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Crotyl bromide (mixture of E and Z isomers)

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Crotylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of crotyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Reaction with Cyclohexanecarboxaldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel.

Diastereoselectivity: The reaction of cyclohexanecarboxaldehyde with crotylmagnesium bromide, generated from a mixture of (E)- and (Z)-crotyl bromide, typically yields a mixture of syn and anti diastereomers. The diastereomeric ratio is influenced by the solvent and the specific Grignard reagent preparation. For instance, the use of (E)-crotylstannanes in the presence of a Lewis acid like BF3·OEt2 has been shown to favor the syn isomer.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis or kinetic resolution of the racemate.

Sharpless Asymmetric Epoxidation for Kinetic Resolution

A common method for obtaining enantiomerically enriched allylic alcohols is the Sharpless asymmetric epoxidation, which can be used for the kinetic resolution of a racemic mixture. In this process, one enantiomer of the racemic alcohol is selectively epoxidized at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.

Experimental Protocol: Kinetic Resolution via Sharpless Asymmetric Epoxidation

Objective: To perform a kinetic resolution of racemic this compound.

Materials:

-

Racemic this compound

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

-

Powdered 4Å molecular sieves

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A flame-dried flask is charged with powdered 4Å molecular sieves and dichloromethane under an inert atmosphere.

-

The flask is cooled to -20 °C, and titanium(IV) isopropoxide and the chiral diethyl tartrate are added sequentially.

-

The racemic this compound is then added, followed by the dropwise addition of tert-butyl hydroperoxide.

-

The reaction is stirred at -20 °C and monitored by TLC or GC for the consumption of the starting material (typically to ~50-60% conversion).

-

Upon completion, the reaction is quenched, and the mixture is worked up to separate the unreacted alcohol from the epoxy alcohol product. The unreacted alcohol will be enantiomerically enriched.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Diastereoselectivity in the Synthesis of this compound

| Organocrotyl Reagent | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| (E)-Crotylstannane | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | >95:5 |

| (Z)-Crotylstannane | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 |

Table 2: Representative Spectroscopic Data for this compound Stereoisomers

| Stereoisomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (E)-isomer (anti) | ~5.7-5.5 (m, 2H, -CH=CH-), ~4.0 (m, 1H, -CHOH), ~1.7 (d, J ≈ 6 Hz, 3H, -CH₃), 1.8-1.0 (m, 11H, cyclohexyl + CH) | ~135-130 (-CH=), ~128-125 (=-CH), ~77-75 (-CHOH), ~43-41 (cyclohexyl-CH), ~26-25 (cyclohexyl-CH₂), ~17-18 (-CH₃) |

| (Z)-isomer (syn) | ~5.6-5.4 (m, 2H, -CH=CH-), ~4.2 (m, 1H, -CHOH), ~1.7 (d, J ≈ 7 Hz, 3H, -CH₃), 1.8-1.0 (m, 11H, cyclohexyl + CH) | Similar shifts to (E)-isomer, with potential small differences in the allylic and cyclohexyl carbons. |

Note: The ¹H NMR coupling constant (³J) between the vinylic protons is a key diagnostic feature. For the (E)-isomer, this coupling is typically larger (~15-16 Hz) compared to the (Z)-isomer (~10-12 Hz).

Mandatory Visualization

The general workflow for the synthesis and stereochemical analysis of this compound is outlined below.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound. The synthesis via nucleophilic addition of organocrotyl reagents to cyclohexanecarboxaldehyde allows for the formation of the carbon skeleton, with the stereochemical outcome being highly dependent on the reaction conditions. Methods such as Sharpless asymmetric epoxidation provide a viable route for the kinetic resolution of the racemic mixture to obtain enantiomerically enriched material. The spectroscopic data, particularly ¹H NMR coupling constants, are crucial for the assignment of the stereoisomers. This information is vital for researchers and scientists working on the synthesis of complex chiral molecules where this compound can serve as a key intermediate.

Synthesis and Characterization of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-cyclohexyl-2-buten-1-ol, an allylic alcohol with potential applications as a building block in organic synthesis and drug development. This document details a robust synthetic protocol via a Grignard reaction, along with a thorough characterization of the target molecule using modern spectroscopic techniques.

Introduction

This compound (C₁₀H₁₈O, MW: 154.25 g/mol ) is a secondary allylic alcohol.[1][2] The presence of a hydroxyl group adjacent to a double bond makes it a versatile intermediate for a variety of chemical transformations. The cyclohexyl moiety provides lipophilicity, a common feature in many bioactive molecules. This guide outlines a reliable method for its preparation and provides the necessary analytical data for its unambiguous identification.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the nucleophilic addition of a crotyl Grignard reagent to cyclohexanecarboxaldehyde. The Grignard reaction is a powerful and well-established method for the formation of carbon-carbon bonds.

Reaction Scheme

The overall reaction is as follows:

Cyclohexanecarboxaldehyde + Crotylmagnesium bromide → this compound

This reaction should be carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Experimental Protocol

The following protocol is adapted from established procedures for Grignard reactions with aldehydes.[3][4][5]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Crotyl bromide (1-bromo-2-butene)

-

Iodine crystal (as an initiator)

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

Part A: Preparation of the Grignard Reagent (Crotylmagnesium bromide)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of crotyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the crotyl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining crotyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part B: Reaction with Cyclohexanecarboxaldehyde

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve cyclohexanecarboxaldehyde in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cyclohexanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Registry Number | 79605-62-2 | [1] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands. The data is based on the NIST WebBook entry for this compound.[6]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | ~3300-3400 (broad) |

| C-H stretch (alkane) | ~2850-2950 |

| C=C stretch (alkene) | ~1650-1670 |

| C-O stretch (alcohol) | ~1050-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Although a specific spectrum was not found in the initial search, the expected chemical shifts and multiplicities can be predicted based on the structure. Protons on the cyclohexyl ring would appear in the upfield region (δ 1.0-2.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 3.5-4.0 ppm. The vinylic protons would resonate in the range of δ 5.0-6.0 ppm, and the methyl protons adjacent to the double bond would appear around δ 1.7 ppm.

-

¹³C NMR: PubChem indicates the availability of ¹³C NMR data.[7] The spectrum would show distinct signals for the cyclohexyl carbons, the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group (in the δ 70-80 ppm range), and the methyl carbon.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[7] The mass spectrum would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl ring.

Logical and Experimental Flow

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

References

- 1. This compound (c,t) [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Cyclohexyl-2-buten-1-ol. The document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and functional groups of the compound. Detailed experimental protocols for these analytical techniques are also provided, along with a visual representation of the general workflow for spectral data acquisition and analysis.

Spectral Data Summary

The following sections present the available and predicted spectral data for this compound (Molecular Formula: C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.6-5.8 | m | 1H | =CH- |

| ~5.4-5.6 | m | 1H | =CH- |

| ~4.0-4.2 | m | 1H | CH-OH |

| ~1.9-2.1 | m | 1H | Cyclohexyl-CH |

| ~1.6-1.8 | m | 5H | Cyclohexyl-CH₂ |

| ~1.0-1.4 | m | 6H | Cyclohexyl-CH₂ |

| ~1.7 | d | 3H | CH₃ |

| ~1.5-2.5 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~135 | =CH- |

| ~125 | =CH- |

| ~75 | CH-OH |

| ~43 | Cyclohexyl-CH |

| ~29 | Cyclohexyl-CH₂ |

| ~26 | Cyclohexyl-CH₂ |

| ~25 | Cyclohexyl-CH₂ |

| ~17 | CH₃ |

Infrared (IR) Spectroscopy

The following table summarizes the significant peaks observed in the gas-phase infrared spectrum of this compound, as provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2920, 2850 | Strong | C-H stretch (alkane) |

| ~1670 | Weak | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~970 | Medium | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

The mass spectrometry data reveals the fragmentation pattern of this compound under electron ionization. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 154 | 5 | [M]⁺ (Molecular Ion) |

| 136 | 20 | [M-H₂O]⁺ |

| 97 | 60 | [C₇H₁₃]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 71 | 85 | [C₅H₁₁]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 43 | 70 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

-

Instrumentation: Place the sample holder in the beam path of the IR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the salt plates and mulling agent) to subtract from the sample spectrum.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: The resulting spectrum shows the percentage of transmitted light versus the wavenumber of the radiation. Absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.

-

Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI). This process often causes the molecules to fragment.

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using a combination of spectroscopic techniques.

References

Physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclohexyl-2-buten-1-ol. It includes a summary of its computed physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its expected chemical reactivity. Due to the limited availability of experimentally determined data in public literature, this guide combines computational data with established principles of organic chemistry to serve as a valuable resource.

Chemical and Physical Properties

This compound is a secondary allylic alcohol. Its core structure consists of a cyclohexyl ring attached to a butenol chain, with the hydroxyl group at the first position of the butenyl group and a double bond between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[1][2] |

| Molecular Weight | 154.25 g/mol | PubChem[1][2][3] |

| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol | PubChem[1][2] |

| CAS Number | 79605-62-2 | PubChem[1][2] |

| Appearance | Colorless to pale yellow liquid (predicted) | TCI Chemicals[2] |

| Boiling Point | Not available | ChemSynthesis[4][5] |

| Melting Point | Not available | ChemSynthesis[4][5] |

| Density | Not available | ChemSynthesis[4][5] |

| XLogP3 | 2.8 | PubChem[1][2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2][3] |

| Rotatable Bond Count | 3 | PubChem[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide detailed methodologies based on standard organic chemistry techniques for similar molecules.

Synthesis via Grignard Reaction

A plausible and efficient method for the synthesis of this compound is the reaction of cyclohexanecarboxaldehyde with a vinyl Grignard reagent, or the reaction of crotonaldehyde with a cyclohexylmagnesium halide. The following protocol details the latter approach.

Objective: To synthesize this compound via the addition of a cyclohexyl Grignard reagent to crotonaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromocyclohexane

-

Crotonaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromocyclohexane in the anhydrous solvent.

-

Initiate the reaction by adding a small portion of the bromocyclohexane solution. Gentle warming or the addition of an iodine crystal may be necessary.

-

Once the reaction begins, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium bromide).

-

-

Reaction with Crotonaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of crotonaldehyde in the anhydrous solvent and add it to the dropping funnel.

-

Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with typically 8-16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used with a higher number of scans to achieve a good signal-to-noise ratio.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

GC-MS instrument

-

Helium gas (carrier gas)

-

Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or hexane)

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation: The sample is vaporized and carried by the helium gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio and detected.

Chemical Reactivity

As a secondary allylic alcohol, this compound is expected to exhibit reactivity characteristic of both alcohols and alkenes, with some unique properties due to the allylic position of the hydroxyl group.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. Oxidation with mild reagents like manganese dioxide (MnO₂) would selectively oxidize the allylic alcohol to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-buten-1-one.

-

Reactions of the Alkene Group: The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation.

-

Allylic Substitution: The allylic nature of the alcohol makes it susceptible to Sₙ2' reactions, where a nucleophile attacks the double bond, leading to a rearranged product.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.[1][2]

Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway involvement of this compound. Further research would be required to determine its pharmacological profile.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

In-Depth Technical Guide: (E)-1-cyclohexylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, spectroscopic data, and synthetic methodologies for (E)-1-cyclohexylbut-2-en-1-ol. The information is intended to support research, discovery, and development activities where this molecule is of interest.

Core Structural and Physicochemical Data

(E)-1-cyclohexylbut-2-en-1-ol is a secondary allylic alcohol. Its structure consists of a cyclohexyl ring attached to a but-2-en-1-ol moiety with a trans (E) configuration at the carbon-carbon double bond.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol | PubChem[1] |

| CAS Number | 79605-62-2 | NIST WebBook[2] |

| Chemical Formula | C₁₀H₁₈O | PubChem[1] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| Canonical SMILES | C/C=C/C(C1CCCCC1)O | PubChem[1] |

| InChI | InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | PubChem[1] |

| InChIKey | WZIIBXRIIUAFOT-QHHAFSJGSA-N | PubChem[1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of (E)-1-cyclohexylbut-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH-OH) | ~3.8 - 4.2 | m | - |

| H2 (=CH) | ~5.4 - 5.7 | m | - |

| H3 (=CH) | ~5.6 - 5.9 | m | J(H2,H3) ≈ 15 (trans) |

| H4 (CH₃) | ~1.7 | d | J(H3,H4) ≈ 6 |

| Cyclohexyl-H | ~0.9 - 2.0 | m | - |

| OH | Variable | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | ~75 - 80 |

| C2 (=CH) | ~125 - 135 |

| C3 (=CH) | ~128 - 138 |

| C4 (CH₃) | ~17 - 20 |

| C1' (Cyclohexyl) | ~40 - 45 |

| Cyclohexyl carbons | ~25 - 30 |

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of 1-cyclohexyl-2-buten-1-ol (c,t).[2] Key expected absorptions are:

-

~3300-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and alkenyl groups.

-

~1665-1675 cm⁻¹ (weak): C=C stretching vibration for the trans double bond.

-

~960-970 cm⁻¹ (strong): C-H out-of-plane bending (trans-alkene).

-

~1050-1150 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

The NIST WebBook also contains the electron ionization (EI) mass spectrum for this compound.[2] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) at m/z 154, with subsequent fragmentation patterns characteristic of allylic alcohols, including loss of water (M-18), and cleavage of the cyclohexyl ring.

Experimental Protocols: Synthesis of (E)-1-cyclohexylbut-2-en-1-ol

Two primary retrosynthetic pathways are plausible for the laboratory-scale synthesis of (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 1: Grignard Reaction

This approach involves the nucleophilic addition of a propenyl organometallic reagent to cyclohexanecarboxaldehyde.

Caption: Synthetic pathway via Grignard reaction.

Detailed Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of (E)-1-bromopropene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.

-

Reaction with Aldehyde: The freshly prepared propenylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous ether or THF is then added dropwise with stirring. The reaction is typically stirred at room temperature for several hours to ensure completion.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 2: Reduction of an α,β-Unsaturated Ketone

This method involves the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, (E)-1-cyclohexylbut-2-en-1-one.

Caption: Synthetic pathway via selective ketone reduction.

Detailed Methodology:

-

Preparation of the α,β-Unsaturated Ketone: (E)-1-cyclohexylbut-2-en-1-one can be prepared via methods such as an aldol condensation between cyclohexanecarboxaldehyde and acetone followed by dehydration, or by the acylation of cyclohexene with crotonyl chloride under Friedel-Crafts conditions, though the latter may yield a mixture of isomers.

-

Selective Reduction (Luche Reduction): To a solution of (E)-1-cyclohexylbut-2-en-1-one and cerium(III) chloride heptahydrate in methanol at 0 °C, sodium borohydride is added in portions. The use of CeCl₃ promotes the selective 1,2-reduction of the carbonyl group over the conjugated double bond.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with water and the solvent is partially removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel.

Conclusion

This guide provides essential structural and synthetic information for (E)-1-cyclohexylbut-2-en-1-ol. The tabulated data and detailed experimental protocols offer a solid foundation for researchers and professionals working with this compound. The provided synthetic routes are standard and reliable methods for obtaining this allylic alcohol in a laboratory setting. Further investigation into its biological activities and applications is warranted.

References

1-Cyclohexyl-2-buten-1-ol: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and hazard information for 1-Cyclohexyl-2-buten-1-ol. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and drug development personnel.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 18736-82-8[1][2][3] |

| Molecular Formula | C₁₀H₁₈O[1][2] |

| Molecular Weight | 154.25 g/mol [1] |

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Purity | ≥95% |

| Storage Temperature | 4°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for communicating the hazards of this compound.

| Pictogram | Signal Word |

|

| Warning |

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

Experimental Protocols

While specific experimental safety studies for this compound are not publicly available, the following sections describe the standard OECD guidelines that would be used to assess its potential toxicity.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is designed to determine the potential for a substance to cause adverse effects when applied to the skin.[6][7]

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals, typically rats or rabbits.[7][8] The application site is covered with a porous gauze dressing for a 24-hour exposure period.[8][9]

Methodology:

-

Animal Selection: Healthy, young adult animals of a single sex are used for the initial test.[6]

-

Dose Administration: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[7] The test substance is applied uniformly over an area of at least 10% of the body surface.[8]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Body weight is recorded weekly.[7]

-

Endpoint: The primary endpoint is mortality. The LD50 is calculated if sufficient data are generated. A gross necropsy is performed on all animals at the end of the study.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline provides a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[10][11]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[10][12] The untreated eye serves as a control.[10][11]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[10]

-

Dose Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac.[13] The eyelids are held together for about one second.[13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10][12] Ocular lesions of the cornea, iris, and conjunctiva are scored.[11][13]

-

Endpoint: The test assesses the severity and reversibility of eye irritation. If a corrosive effect is observed in the first animal, no further testing is performed.[10][13]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the potential health hazards from short-term exposure to an airborne substance.[14][15]

Principle: The test can be conducted using either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[14][15][16] Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period.[15][17]

Methodology:

-

Animal Selection: The preferred species is the rat.[16]

-

Exposure: In the traditional LC50 method, groups of animals are exposed to at least three concentrations for a fixed duration, typically 4 hours.[15][17]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[15] Body weight is measured periodically.[17]

-

Endpoint: The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test animals.[17] A full necropsy is performed on all animals.[15]

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure to this compound.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[18] |

| Skin Contact | Immediately flush the contaminated skin with water for at least 15 minutes.[19] Remove contaminated clothing and shoes.[5] If irritation persists after washing, get medical attention.[18] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[18][19] Get medical attention immediately.[18] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

While specific fire-fighting data for this compound is limited, the following general procedures for flammable liquids should be followed.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[20] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Specific Hazards | Vapors may form explosive mixtures with air. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[20] |

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure and accidents.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area.[21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with skin and eyes.[22] Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[22] Store away from incompatible materials such as strong oxidizing agents.[21] |

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential hazard involving this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 18736-82-8 [amp.chemicalbook.com]

- 4. This compound (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rbnainfo.com [rbnainfo.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. scribd.com [scribd.com]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. search.library.doc.gov [search.library.doc.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. en.hesperian.org [en.hesperian.org]

- 20. smooth-on.com [smooth-on.com]

- 21. fishersci.com [fishersci.com]

- 22. Mobile [my.chemius.net]

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1-Cyclohexyl-2-buten-1-ol. The information presented in this guide is largely based on established principles of organic chemistry and data extrapolated from analogous structures, such as other allylic alcohols and molecules containing cyclohexyl moieties. All quantitative data should be treated as predictive and requires experimental verification.

Introduction

This compound is a secondary allylic alcohol. Its chemical structure, featuring a cyclohexyl group attached to a butenol backbone, suggests a moderate lipophilicity. The presence of a hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents. The allylic nature of the alcohol—the hydroxyl group being attached to a carbon adjacent to a double bond—confers unique reactivity and stability characteristics. Understanding the solubility and stability of this compound is crucial for its application in research and development, particularly in areas such as synthetic chemistry and drug discovery, where such parameters dictate formulation, storage, and biological activity.

Predicted Solubility Profile

The solubility of this compound is predicted based on the principle of "like dissolves like." The cyclohexyl and butenyl hydrocarbon portions of the molecule are nonpolar, favoring solubility in nonpolar, organic solvents. The hydroxyl group is polar and capable of hydrogen bonding, allowing for some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with the solvent, but the large nonpolar hydrocarbon moiety limits solubility. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases.[1][2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nature of these solvents can interact with the hydroxyl group, and the organic character of the solvents can solvate the nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Soluble to Very Soluble | The nonpolar hydrocarbon structure of this compound will readily dissolve in nonpolar solvents due to favorable van der Waals interactions.[4] |

Predicted Stability Profile

As an allylic alcohol, this compound is susceptible to specific degradation pathways. Its stability is influenced by factors such as pH, temperature, and exposure to light and air.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Potential Degradation Pathways | Predicted Stability | Rationale |

| Acidic pH | Acid-catalyzed rearrangement (e.g., to a more stable allylic alcohol or ether formation with solvent), Dehydration | Unstable | The hydroxyl group can be protonated, forming a good leaving group (water) and generating a resonance-stabilized allylic carbocation, which can then undergo rearrangement or reaction with a nucleophile.[5] |

| Neutral pH | Oxidation | Moderately Stable | In the presence of oxygen, especially with exposure to light or trace metals, oxidation to the corresponding enone can occur.[6] |

| Basic pH | Oxidation | Moderately Stable | While more stable than in acidic conditions, strong bases can deprotonate the hydroxyl group, and the resulting alkoxide may be susceptible to oxidation. |

| Elevated Temperature | Dehydration, Oxidation, Polymerization | Unstable | Increased temperature can provide the activation energy for dehydration and oxidation reactions. Polymerization may also occur, especially in the presence of initiators.[7] |

| UV/Visible Light | Photodegradation, Oxidation | Potentially Unstable | The double bond can absorb UV light, leading to photochemical reactions. Light can also promote the formation of radicals, initiating oxidation.[8][9][10] |

| Air (Oxygen) | Oxidation | Potentially Unstable | Allylic positions are susceptible to oxidation by atmospheric oxygen, potentially forming hydroperoxides or the corresponding α,β-unsaturated ketone.[6] |

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to determine the precise solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-